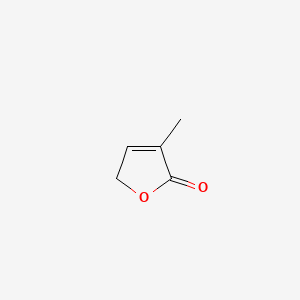

3-Methyl-2(5H)-furanone

Vue d'ensemble

Description

3-Methyl-2(5H)-furanone is an organic compound belonging to the furanone family. It is characterized by a five-membered ring structure containing an oxygen atom and a ketone functional group. This compound is known for its pleasant aroma and is often found in various natural products, including fruits and essential oils. It plays a significant role in the flavor and fragrance industry due to its sweet, caramel-like scent.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Methyl-2(5H)-furanone can be synthesized through several methods. One common approach involves the acid-catalyzed cyclization of 4-hydroxy-2-pentanone. This reaction typically requires an acidic catalyst such as sulfuric acid and is conducted under reflux conditions. Another method involves the oxidation of 3-methyl-2(5H)-furanol using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic dehydration of 4-hydroxy-2-pentanone. This process involves the use of solid acid catalysts such as zeolites or ion-exchange resins. The reaction is carried out at elevated temperatures to achieve high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methyl-2(5H)-furanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound-5-carboxylic acid using strong oxidizing agents.

Reduction: Reduction of this compound can yield 3-methyl-2(5H)-furanol.

Substitution: It can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

Oxidation: this compound-5-carboxylic acid.

Reduction: 3-Methyl-2(5H)-furanol.

Substitution: Various substituted furanones depending on the reagents used.

Applications De Recherche Scientifique

Flavoring Agent in Food Industry

3-Methyl-2(5H)-furanone is widely recognized for its role as a flavoring agent. It is a key component in the flavor profile of several natural products, including:

- Pandan Leaves : This compound contributes significantly to the characteristic aroma of pandan leaves, commonly used in Southeast Asian cuisine.

- Thai Soy Sauce : It enhances the flavor complexity of soy sauce, making it more appealing.

- Roasted Coffee : Found in Arabica coffee from Brazil, it plays a role in the sensory attributes of coffee.

The compound's ability to impart sweet and fruity notes makes it valuable in flavor formulations for various food products, including baked goods and dairy products .

Synthetic Applications in Organic Chemistry

In organic synthesis, this compound serves as an important synthon for the creation of more complex molecules. Its utility includes:

- Synthesis of Strigolactones : This compound acts as a precursor in synthesizing strigolactones, which are significant in plant biology for regulating growth and development .

- Fragmentation Studies : Researchers utilize this compound to investigate the fragmentation mechanisms of five-membered lactones using electrospray ionization tandem mass spectrometry. This research helps understand the stability and reactivity of similar compounds .

Environmental Studies

The environmental impact and degradation pathways of this compound have been subjects of study, particularly concerning its behavior in atmospheric chemistry:

- Kinetic Studies : Research has shown that this compound undergoes atmospheric degradation when exposed to nitrate radicals and chlorine, leading to various reaction products. Such studies are crucial for understanding its environmental persistence and potential effects on air quality .

Health and Safety Research

The safety profile of this compound has been evaluated concerning its potential irritant effects:

- Toxicological Studies : Investigations into dermal and inhalation toxicity have been initiated to assess the safety of this compound for use in food products and fragrances. Preliminary findings indicate that it may cause skin irritation and serious eye irritation upon exposure .

Case Studies

Mécanisme D'action

The mechanism of action of 3-Methyl-2(5H)-furanone involves its interaction with various molecular targets. In biological systems, it is believed to exert its effects through the modulation of oxidative stress pathways and the inhibition of microbial growth. The compound’s ability to scavenge free radicals and reduce oxidative damage is a key aspect of its mechanism of action.

Comparaison Avec Des Composés Similaires

2(5H)-Furanone: Another member of the furanone family with similar structural features but different functional groups.

3-Methyl-2(3H)-furanone: A structural isomer with a different arrangement of atoms.

4-Hydroxy-2(5H)-furanone: A hydroxylated derivative with distinct chemical properties.

Uniqueness: 3-Methyl-2(5H)-furanone is unique due to its specific aroma profile and its versatility in chemical reactions. Its ability to undergo various transformations makes it a valuable compound in both research and industrial applications.

Activité Biologique

3-Methyl-2(5H)-furanone is a compound of increasing interest due to its diverse biological activities, including antimicrobial, herbicidal, and potential therapeutic properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a cyclic compound characterized by a furan ring with a methyl group at the 3-position. Its molecular formula is , and it exhibits a unique structure that contributes to its biological activity.

Antimicrobial Activity

1. Mechanism of Action:

Research has demonstrated that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The leading compound derived from this furanone, known as F105, has been shown to induce reactive oxygen species (ROS) formation, which damages bacterial proteins and impairs their cellular defense mechanisms .

2. Biofilm Inhibition:

A study evaluated the ability of various 2(5H)-furanone derivatives to prevent biofilm formation in bacteria. The results indicated that these compounds could inhibit biofilm formation by S. aureus, Bacillus subtilis, and Staphylococcus epidermidis at concentrations corresponding to their minimum inhibitory concentrations (MICs) .

| Compound | Target Bacteria | Biofilm Preventing Concentration (BPC) | MIC |

|---|---|---|---|

| F105 | S. aureus | Equal to MIC | 8 µg/mL |

| F105 | B. subtilis | Slightly above MIC | 10 µg/mL |

| F105 | S. epidermidis | Equal to MIC | 12 µg/mL |

Herbicidal Activity

This compound has also been investigated for its herbicidal properties. A study highlighted its potential as an effective herbicide through in silico identification of enzyme targets involved in plant growth regulation . The compound's ability to inhibit specific enzymes may contribute to its efficacy in pest management.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of F105 was assessed against various strains of S. aureus. The compound exhibited potent antibacterial activity with an MIC of 8 µg/mL. Proteomic analysis revealed significant down-regulation of proteins involved in ROS defense mechanisms when exposed to sub-lethal concentrations of F105 .

Case Study 2: Biofilm Disruption

Another investigation focused on the biofilm-forming capabilities of S. aureus. The study found that treatment with this compound derivatives not only inhibited biofilm formation but also disrupted established biofilms, suggesting its potential application in clinical settings where biofilm-associated infections are prevalent .

Propriétés

IUPAC Name |

4-methyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-4-2-3-7-5(4)6/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHBEMPMIVEGJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176643 | |

| Record name | 2(5H)-Furanone, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22122-36-7 | |

| Record name | 2(5H)-Furanone, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022122367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(5H)-Furanone, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-2(5H)-furanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2(5H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9KXQ3851K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.